L-Valine tert.butyl amide

amide conformational stability peptide backbone mimicry cis/trans isomerization

This α-amino acid amide features a sterically bulky tert-butylamide group that uniquely increases the cis/trans amide isomerization barrier, as confirmed by DFT studies. The resultant conformational rigidity makes it an essential chiral selector for GC/HPLC stationary phases and a key building block for foldamers and peptidomimetics where defined backbone geometry is critical. The hydrochloride salt (CAS 70421-65-7) is also available for aqueous-compatible protocols.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
CAS No. 72669-49-9
Cat. No. B554924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine tert.butyl amide
CAS72669-49-9
Synonyms72669-49-9; H-Val-NHtBu; L-Valinetert.butylamide; AC1Q1NQW; AC1Q1NQX; H-Val-NhtbuHydrochloride; L-Valinetert-butylamide; L-Valinetert.butylamide; N-tert-Butyl-L-valinamide; SCHEMBL355353; ZINC2561140; AKOS010390256; AM82388; AJ-40680; KB-53442; FT-0693789; (2S)-2-Amino-N-Tert-Butyl-3-Methyl-Butanamide
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)(C)C)N
InChIInChI=1S/C9H20N2O/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12)/t7-/m0/s1
InChIKeySIZVNUMWTAXYAR-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Valine tert-butylamide (CAS 72669-49-9) for Chiral Separations and Peptide Chemistry Procurement Guide


L-Valine tert-butylamide (CAS 72669-49-9, H-Val-NHtBu) is an α-amino acid amide derivative of L-valine featuring a sterically bulky tert-butyl group on the amide nitrogen . The compound has the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . Its defining structural feature is the combination of the chiral L-valine scaffold with a C-terminal tert-butylamide group, which confers distinctive steric and conformational properties that differentiate it from smaller alkyl amide analogs [1]. The compound is commercially available in both free base and hydrochloride salt (CAS 70421-65-7) forms, the latter offering enhanced aqueous solubility for research applications .

Why L-Valine tert-butylamide Cannot Be Replaced by Generic Amino Acid Amides in Research Applications


The tert-butylamide group of L-valine tert-butylamide (H-Val-NHtBu) is not a generic amide protecting group that can be freely substituted with methylamide, ethylamide, or other N-alkyl amide analogs without consequences. Density functional theory (DFT) studies have established that the tert-butyl substitution pattern uniquely increases the cis/trans amide isomerization barrier relative to less sterically demanding alkyl groups, synergistically hindering rotation around the C-N bond [1]. This steric effect translates directly to chromatographic performance: in chiral stationary phase applications, mixed binary selectors based on valine tert-butylamide demonstrate enantioselectivity profiles that differ from both parent cyclodextrin phases and from alternative valine-derived selectors with different spacer architectures [2]. Additionally, the hydrochloride salt form (CAS 70421-65-7) and free base form (CAS 72669-49-9) exhibit different solubility and handling properties that affect their suitability for specific synthetic protocols . The evidence below quantifies these differentiation dimensions relative to specific comparators.

L-Valine tert-butylamide (CAS 72669-49-9) Quantitative Differentiation Evidence Guide


Tert-Butyl Substitution Increases Amide Isomerization Barrier by Synergistic Steric Hindrance

DFT computational analysis demonstrates that tert-butyl substitution on secondary amides significantly increases the cis/trans isomerization barrier compared to less bulky alkyl groups. The study established that bulky substitutions synergistically hinder cis/trans isomerization through both thermodynamic destabilization of the cis isomer and elevation of the rotational energy barrier [1].

amide conformational stability peptide backbone mimicry cis/trans isomerization

Mixed Binary Chiral Selectors with L-Valine tert-Butylamide Show Altered Enantioselectivity Versus Permethylated Cyclodextrin Alone

Grafting L-valine tert-butylamide onto permethylated β-cyclodextrin produced mixed binary chiral selectors with improved enantioselectivity toward amino acid derivatives relative to permethylated cyclodextrin alone. The mixed selector demonstrated extended substrate scope to include terpenes, lactones, esters, and aliphatic compounds, though it was slightly less efficient than the commercial Chirasil-L-Val phase for amino acid derivatives specifically [1].

chiral chromatography enantiomeric separation gas chromatography stationary phases

Spacer Rigidity in L-Valine tert-Butylamide Bonded Phases Inversely Correlates with Enantiomeric Separation Factor

A systematic study of L-valine tert-butylamide bonded phases with varying spacer structures for HPLC revealed that increased spacer rigidity correlates with decreased separation factor (α) for enantiomeric resolution. The phase containing asymmetric carbon atoms in the spacer showed slightly improved separation for some racemic compounds, though the range of separable racemates was limited [1].

HPLC chiral stationary phases spacer engineering enantiomeric resolution

C-Terminal Amidation Alters Hydrogen-Bonding Capacity and Crystallographic Behavior Compared to Free Carboxylic Acid

Crystallographic comparison of C-terminal amidated amino acids (as hydrochloride salts) versus their free carboxylic acid counterparts demonstrates that C-terminal amidation enhances hydrogen-bonding capability. The NH···Cl⁻ interaction in amidated forms was found to be superior to the OH···Cl⁻ interaction present in free acid forms, indicating that amidation alters intermolecular packing and potential formulation behavior [1].

C-terminal amidation crystal engineering hydrogen bonding

Hydrochloride Salt Form Provides Enhanced Aqueous Solubility and Distinct Handling Properties

L-Valine tert-butylamide is available in two primary forms: the free base (CAS 72669-49-9) and the hydrochloride salt (CAS 70421-65-7). The hydrochloride salt is a white crystalline powder soluble in both water and organic solvents, whereas the free base exhibits limited aqueous solubility [1]. The hydrochloride salt has a molecular weight of 208.77 g/mol (versus 172.27 g/mol for the free base) and typically requires storage at 0-8°C .

salt form selection solubility optimization free base vs hydrochloride

L-Valine tert-butylamide (CAS 72669-49-9) Recommended Research and Industrial Application Scenarios


Chiral Stationary Phase Development for GC and HPLC Enantioseparations

L-Valine tert-butylamide serves as a chiral selector precursor for developing gas chromatography and HPLC stationary phases. The compound's enantioselectivity, demonstrated in mixed binary selectors grafted onto cyclodextrin scaffolds, provides improved resolution of amino acid derivatives and extends separation capability to terpenes, lactones, and aliphatic compounds [1]. The inverse relationship between spacer rigidity and separation factor (α) established in bonded-phase studies enables rational phase design for specific analyte classes .

Peptidomimetic Scaffold Construction Requiring Conformational Rigidity

The tert-butylamide group confers an elevated cis/trans isomerization barrier through synergistic steric hindrance, as established by DFT computational studies [1]. This enhanced conformational rigidity makes L-valine tert-butylamide a valuable building block for designing peptidomimetics, foldamers, and constrained peptide analogs where defined backbone geometry is essential for target binding or structural characterization [1].

Aqueous-Phase Peptide Coupling and Bioconjugation Using Hydrochloride Salt

When aqueous reaction conditions are required, the hydrochloride salt form (CAS 70421-65-7) offers distinct advantages over the free base. The hydrochloride salt is soluble in both water and organic solvents, enabling its use as a protected amino acid building block in aqueous peptide coupling reactions that would be incompatible with the water-insoluble free base [1]. This solubility profile is particularly relevant for enzymatic studies and metabolic research where aqueous compatibility is essential.

NMR Chiral Solvating Agent and Enantiomeric Purity Determination

L-Valine tert-butylamide derivatives, particularly when conjugated to cyclodextrin scaffolds such as heptakis[6-O-(N-acetyl-L-valine-tert-butylamide)-2,3-di-O-methyl]-β-cyclodextrin, function as effective chiral solvating agents for NMR determination of enantiomeric composition [1]. This application leverages the chiral recognition properties of the valine tert-butylamide moiety for analytical determination of enantiomeric excess in asymmetric synthesis quality control.

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